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molecular formula C19H21NO5S B180060 (R)-Benzyl 3-(tosyloxy)pyrrolidine-1-carboxylate CAS No. 136725-51-4

(R)-Benzyl 3-(tosyloxy)pyrrolidine-1-carboxylate

Cat. No. B180060
M. Wt: 375.4 g/mol
InChI Key: SMCDOKNEALHLNF-QGZVFWFLSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05786358

Procedure details

To a solution of 13.4 g (35.7 mmol) of benzyl 3-(p-methylbenzenesulfonyloxy)pyrrolidine-1-carboxylate in 49 mL of DMSO were added 2.58 g (50.6 mmol) of finely powdered sodium cyanide. The reaction mixture was heated at 80° C. for 3.5 hours and then cooled to room temperature. The crude was diluted with 100 mL of brine and extracted with diethyl ether (5×250 mL). The extracts were combined, washed with brine, dried over sodium sulfate, filtered and concentrated in vacuo. The residue was chromatographed on silica gel with 60% ethyl acetate/hexanes to give 6.8 g (83%) of benzyl 3-cyanopyrrolidine-1-carboxylate as a clear oil. Rf=0.46 in 100% ethyl acetate; Mass Spectrum (FD+): M+=230; IR (CHCl3, cm-1): 882, 912, 986, 1030, 1119, 1169, 1292, 1347, 1362, 1424, 1451, 1468, 1486, 1498, 1702, 2891, 2962, 3021; UV (C2H5OH) λmax =206 (ε=9299), 258 (ε=214); Anal. Calcd. for C13 H14N2O2 : C,67.81; H,6.13; N,12.17; Found: C, 67.58; H. 6.26; N, 12.43; 1H NMR (300 MHz, CDC13) δ2.25-2.31 (m, 2H); 3.11 (t, J=6.5 Hz, 1H); 3.48-3.75 (m, 3H); 5.15 (s, 2H); 7.37 (s, 5H).
Quantity
13.4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
49 mL
Type
solvent
Reaction Step One
Name
brine
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
CC1C=CC(S(O[CH:12]2[CH2:16][CH2:15][N:14]([C:17]([O:19][CH2:20][C:21]3[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=3)=[O:18])[CH2:13]2)(=O)=O)=CC=1.[C-:27]#[N:28].[Na+]>CS(C)=O.[Cl-].[Na+].O>[C:27]([CH:12]1[CH2:16][CH2:15][N:14]([C:17]([O:19][CH2:20][C:21]2[CH:22]=[CH:23][CH:24]=[CH:25][CH:26]=2)=[O:18])[CH2:13]1)#[N:28] |f:1.2,4.5.6|

Inputs

Step One
Name
Quantity
13.4 g
Type
reactant
Smiles
CC1=CC=C(C=C1)S(=O)(=O)OC1CN(CC1)C(=O)OCC1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[C-]#N.[Na+]
Name
Quantity
49 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
brine
Quantity
100 mL
Type
solvent
Smiles
[Cl-].[Na+].O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether (5×250 mL)
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed on silica gel with 60% ethyl acetate/hexanes

Outcomes

Product
Name
Type
product
Smiles
C(#N)C1CN(CC1)C(=O)OCC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 6.8 g
YIELD: PERCENTYIELD 83%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05786358

Procedure details

To a solution of 13.4 g (35.7 mmol) of benzyl 3-(p-methylbenzenesulfonyloxy)pyrrolidine-1-carboxylate in 49 mL of DMSO were added 2.58 g (50.6 mmol) of finely powdered sodium cyanide. The reaction mixture was heated at 80° C. for 3.5 hours and then cooled to room temperature. The crude was diluted with 100 mL of brine and extracted with diethyl ether (5×250 mL). The extracts were combined, washed with brine, dried over sodium sulfate, filtered and concentrated in vacuo. The residue was chromatographed on silica gel with 60% ethyl acetate/hexanes to give 6.8 g (83%) of benzyl 3-cyanopyrrolidine-1-carboxylate as a clear oil. Rf=0.46 in 100% ethyl acetate; Mass Spectrum (FD+): M+=230; IR (CHCl3, cm-1): 882, 912, 986, 1030, 1119, 1169, 1292, 1347, 1362, 1424, 1451, 1468, 1486, 1498, 1702, 2891, 2962, 3021; UV (C2H5OH) λmax =206 (ε=9299), 258 (ε=214); Anal. Calcd. for C13 H14N2O2 : C,67.81; H,6.13; N,12.17; Found: C, 67.58; H. 6.26; N, 12.43; 1H NMR (300 MHz, CDC13) δ2.25-2.31 (m, 2H); 3.11 (t, J=6.5 Hz, 1H); 3.48-3.75 (m, 3H); 5.15 (s, 2H); 7.37 (s, 5H).
Quantity
13.4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
49 mL
Type
solvent
Reaction Step One
Name
brine
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
CC1C=CC(S(O[CH:12]2[CH2:16][CH2:15][N:14]([C:17]([O:19][CH2:20][C:21]3[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=3)=[O:18])[CH2:13]2)(=O)=O)=CC=1.[C-:27]#[N:28].[Na+]>CS(C)=O.[Cl-].[Na+].O>[C:27]([CH:12]1[CH2:16][CH2:15][N:14]([C:17]([O:19][CH2:20][C:21]2[CH:22]=[CH:23][CH:24]=[CH:25][CH:26]=2)=[O:18])[CH2:13]1)#[N:28] |f:1.2,4.5.6|

Inputs

Step One
Name
Quantity
13.4 g
Type
reactant
Smiles
CC1=CC=C(C=C1)S(=O)(=O)OC1CN(CC1)C(=O)OCC1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[C-]#N.[Na+]
Name
Quantity
49 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
brine
Quantity
100 mL
Type
solvent
Smiles
[Cl-].[Na+].O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether (5×250 mL)
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed on silica gel with 60% ethyl acetate/hexanes

Outcomes

Product
Name
Type
product
Smiles
C(#N)C1CN(CC1)C(=O)OCC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 6.8 g
YIELD: PERCENTYIELD 83%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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